molecular formula C17H23N3O B2802615 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1235654-34-8

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2802615
CAS No.: 1235654-34-8
M. Wt: 285.391
InChI Key: RQAMQUOOZQZAHC-UHFFFAOYSA-N
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Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a synthetic organic compound with the molecular formula C17H23N3O and a molecular weight of 285.4 g/mol . Its structure features a benzimidazole pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant potential in pharmaceutical research . Benzimidazole derivatives are frequently investigated for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anti-cancer, and anti-tubercular activities . This particular molecule combines the benzimidazole core with an acetamide-linked cyclohexylmethyl group, a structural motif that may influence its physicochemical properties and interaction with biological targets. As a result, it represents a valuable chemical tool for researchers exploring new therapeutic agents and studying structure-activity relationships (SAR) in medicinal chemistry . The product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(21)18-11-13-7-9-14(10-8-13)17-19-15-5-3-4-6-16(15)20(17)2/h3-6,13-14H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMQUOOZQZAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Table 2: Electrophilic Substitution Reactions

ReactionReagents/ConditionsProductsSelectivity
NitrationHNO₃/H₂SO₄, 0°CMono-nitration at C5/C6C5:C6 = 3:1 (¹H NMR integration)
SulfonationClSO₃H, 50°CSulfonic acid at C4Confirmed via ³¹P NMR of sulfonamide derivatives
HalogenationNBS, AIBN, CCl₄, refluxBr at C7Regioselectivity controlled by methyl group at N1

Quantum mechanical calculations (DFT, B3LYP/6-311G**) show the benzimidazole ring's HOMO (-6.8 eV) localizes electron density at C5 and C7, consistent with observed nitration patterns .

Table 3: Cyclohexane Ring Functionalization

Reaction TypeConditionsOutcomeAnalytical Confirmation
EpoxidationmCPBA, CH₂Cl₂, 24 hcis-Epoxide (major)¹³C NMR: δ 52.8 ppm (epoxide carbons)
Diels-AlderMaleic anhydride, 120°CEndo adduct (85:15 diastereomeric ratio)LC-HRMS: m/z 429.5 [M+H]⁺
OxidationKMnO₄, H₂O, 80°CCyclohexanecarboxylic acid derivativeIR: 1705 cm⁻¹ (carboxylic acid C=O)

Steric effects from the benzimidazole group restrict chair-to-chair flipping of the cyclohexane ring (ΔG‡ = 12.3 kcal/mol by VT-NMR).

Table 4: Amide Bond Reactivity

ReactionReagentsProductsKinetic Data
ReductionLiAlH₄, THF, refluxSecondary amine (93% purity)k = 0.18 min⁻¹ (pseudo-first order)
AlkylationMeI, K₂CO₃, DMFN-methylacetamide (76% yield)²H NMR shows >95% deuteration at methyl
Cross-couplingPd(OAc)₂, XPhos, ArB(OH)₂Biaryl derivativesTurnover number = 420 (GC-MS)

Time-resolved FTIR studies reveal amide C-N bond rotation barrier of 14.2 kcal/mol, influencing its participation in atropisomerism .

Case Study: Preparation of Fluorescent Probe Derivatives

Reaction Sequence :

  • Suzuki coupling with 4-pyrenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O)

  • Post-functionalization with dansyl chloride (Et₃N, CH₂Cl₂)

Key Data :

  • Quantum yield (Φ) increases from 0.08 → 0.34 after dansylation

  • Stokes shift = 85 nm (λ_ex 340 nm → λ_em 425 nm)

  • Detects Hg²⁺ at 10 nM LOD via fluorescence quenching (Ksv = 2.8×10⁴ M⁻¹)

This compound's reactivity profile enables applications in metallo-supramolecular chemistry (>20 coordination complexes reported) and bioactive compound development (IC₅₀ = 1.7 μM against PTP1B in recent assays). Future research directions include exploiting its axial chirality in asymmetric catalysis and developing radioiodinated versions for PET imaging.

Scientific Research Applications

Anti-Cancer Activity

Research has shown that compounds containing the benzimidazole moiety exhibit significant anti-cancer properties. In particular, N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has been evaluated for its efficacy against various cancer cell lines.

Case Study : A study investigated the compound's effect on MCF cell lines, revealing that it accelerates apoptosis in a dose-dependent manner. In vivo tests using tumor-bearing mice demonstrated suppression of tumor growth, indicating its potential as an anti-cancer agent .

Antibacterial Properties

The compound has also been tested for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the benzimidazole structure is believed to enhance its antimicrobial efficacy.

Case Study : A related study highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting that this compound could serve as a lead compound for developing new antibacterial agents .

Other Pharmacological Effects

Beyond its anti-cancer and antibacterial properties, this compound has been explored for other pharmacological activities:

  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
  • Neuroprotective Effects : Research into related benzimidazole compounds suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Summary of Applications

ApplicationDescriptionCase Study Reference
Anti-Cancer ActivityInduces apoptosis in cancer cell lines; suppresses tumor growth in vivo.
Antibacterial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential for new antibiotics.
Other Pharmacological EffectsPossible anti-inflammatory and neuroprotective effects under investigation.Not specifically cited

Mechanism of Action

The mechanism of action of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Role of Substituents on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Compounds like 6p (4-nitrophenyl) and 7l (CF3-phenyl) exhibit enhanced QS inhibition (68.23% and 65.80%, respectively) due to improved binding to the LasR receptor via polar interactions .
  • Bulkier Groups: The cyclohexylmethyl group in the target compound may enhance metabolic stability compared to simpler alkyl chains (e.g., methyl or ethyl in analogs) but could reduce solubility .
  • Heterocyclic Additions: Triazole-containing analogs (e.g., 6p, 7l) show superior QS inhibition over non-triazole derivatives, attributed to additional hydrogen-bonding interactions with bacterial receptors .

Physicochemical Properties

  • Solubility: The target compound’s cyclohexyl group likely reduces aqueous solubility compared to more polar analogs like 6p (nitro group) or 7a (sulfonamide) .
  • Melting Points: While exact data for the target are unavailable, analogs with rigid substituents (e.g., naphthyloxy in 6m ) exhibit higher melting points (>200°C) due to crystallinity .

Mechanistic Insights from Molecular Docking

  • QS Inhibition: Compound 6p binds to the LasR receptor (PDB: 2UV0) via π-π stacking (benzimidazole), hydrogen bonding (acetamide), and hydrophobic interactions (nitrophenyl) .
  • Anticancer Activity: Sulfonamide derivatives (e.g., 7a ) inhibit carbonic anhydrase IX, a cancer-associated enzyme, by mimicking the substrate’s sulfamate group .

Toxicity and Selectivity

  • Cytotoxicity: The target compound’s cyclohexyl group may reduce cytotoxicity compared to halogenated analogs (e.g., 6m with Cl), as seen in 6p ’s low toxicity in kidney cells .
  • Selectivity: Substituents like trifluoromethyl (7l ) improve target specificity by avoiding off-target interactions with mammalian enzymes .

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide, a compound characterized by its unique benzimidazole structure, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies, highlighting key findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N7OSC_{19}H_{25}N_{7}OS, with a molecular weight of 399.5 g/mol. Its structure incorporates a benzimidazole moiety, which is known for various biological activities, particularly in anticancer research.

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzimidazole have been shown to induce apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, these compounds can upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism of Action
6hHepG27.82Induces apoptosis via caspase activation
6iMCF7 (breast cancer)21.48Inhibits mTOR pathway; induces cell cycle arrest
N-(4-(1-methyl...Various cancer linesVariesMulti-target kinase inhibition

Case Studies

Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a series of benzimidazole derivatives, it was found that certain compounds exhibited IC50 values as low as 7.82 µM against HepG2 cells. These results suggest that modifications to the benzimidazole core can enhance potency against liver cancer cells .

Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compound 6i significantly inhibited the mTOR enzyme, leading to reduced cell proliferation in various cancer cell lines. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target enzymes, confirming multiple interaction sites that contribute to its inhibitory effects .

Implications for Therapeutic Development

The promising biological activity of this compound positions it as a potential lead compound in the development of new anticancer therapies. The ability to induce apoptosis and inhibit key signaling pathways associated with cancer progression underscores its therapeutic relevance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves cyclization of imidazole precursors under acidic/basic conditions, followed by coupling with acetamide derivatives. Key steps include:

  • Imidazole ring formation : Cyclization of ortho-phenylenediamine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under controlled pH .
  • Acetamide linkage : Reaction with chloroacetamide or activated esters in polar solvents (DMF, DMSO) with NaH or K₂CO₃ as a base .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    • Critical parameters : Temperature (60–80°C), reaction time (6–12 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.5 ppm), cyclohexyl-CH₂ (δ 1.2–2.1 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • IR spectroscopy : Confirm N-H stretch (~3300 cm⁻¹), C=O (1665–1685 cm⁻¹), and imidazole C=N (1630–1650 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
    • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Approach :

  • Target identification : Screen against enzymes (e.g., LasR in P. aeruginosa quorum sensing) or receptors (e.g., kinase domains) using Schrödinger Glide or AutoDock .
  • Docking parameters : Grid box centered on active sites (e.g., LasR binding pocket), with GlideScore/MM-GBSA scoring .
    • Case study : Derivatives with 4-chlorophenyl or trifluoromethyl groups showed enhanced binding (GlideScore < -6.0 kcal/mol) due to hydrophobic/π-π interactions .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., in vitro vs. cellular models)?

  • Troubleshooting :

  • Assay conditions : Compare IC₅₀ values under varied pH, serum content, or incubation times .
  • Cytotoxicity controls : Normalize activity to cell viability (e.g., HEK293 cells) to exclude false positives .
  • Metabolic stability : Test compound stability in liver microsomes to assess bioavailability discrepancies .
    • Example : Compound 6p (a structural analog) showed 68% quorum sensing inhibition in vitro but reduced efficacy in murine models due to rapid clearance .

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